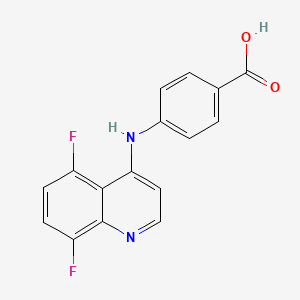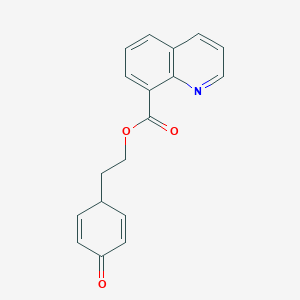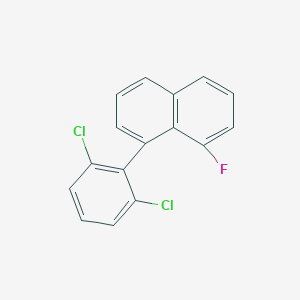
Isoquinoline, 1-(trimethylstannyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(TRIMETHYLSTANNYL)ISOQUINOLINE is an organotin compound that features a trimethylstannyl group attached to an isoquinoline ring. Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline. The presence of the trimethylstannyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(TRIMETHYLSTANNYL)ISOQUINOLINE can be synthesized through several methods. One common approach involves the reaction of isoquinoline with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran under reflux conditions. The product is then purified through column chromatography to obtain pure 1-(TRIMETHYLSTANNYL)ISOQUINOLINE .
Industrial Production Methods: Industrial production of 1-(TRIMETHYLSTANNYL)ISOQUINOLINE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-(TRIMETHYLSTANNYL)ISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different isoquinoline-based structures.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various isoquinoline derivatives with different functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Aplicaciones Científicas De Investigación
1-(TRIMETHYLSTANNYL)ISOQUINOLINE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in organometallic chemistry.
Biology: The compound is employed in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(TRIMETHYLSTANNYL)ISOQUINOLINE involves its interaction with various molecular targets. The trimethylstannyl group can participate in coordination chemistry, forming complexes with metal ions. These complexes can then interact with biological molecules, affecting their function. The isoquinoline ring can also engage in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparación Con Compuestos Similares
1-(TRIMETHYLSILYL)ISOQUINOLINE: Similar to 1-(TRIMETHYLSTANNYL)ISOQUINOLINE but with a trimethylsilyl group instead of a trimethylstannyl group.
1-(TRIMETHYLGERMYL)ISOQUINOLINE: Contains a trimethylgermyl group, offering different reactivity and applications.
1-(TRIMETHYLPHOSPHONYL)ISOQUINOLINE: Features a trimethylphosphonyl group, used in different chemical reactions
Uniqueness: 1-(TRIMETHYLSTANNYL)ISOQUINOLINE is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and the ability to form stable organometallic complexes. These properties make it valuable in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
83629-90-7 |
|---|---|
Fórmula molecular |
C12H15NSn |
Peso molecular |
291.96 g/mol |
Nombre IUPAC |
isoquinolin-1-yl(trimethyl)stannane |
InChI |
InChI=1S/C9H6N.3CH3.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;;;;/h1-6H;3*1H3; |
Clave InChI |
ROISYCDJAILXAK-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=NC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B11835722.png)
![Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate](/img/structure/B11835728.png)
![3,8-Dibromopyrido[2,3-b]pyrazine](/img/structure/B11835736.png)




![4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11835765.png)


